molecular formula C14H15FN4O3S B2653595 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924825-00-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2653595
CAS No.: 924825-00-3
M. Wt: 338.36
InChI Key: IPJRZVZGKKHCAF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C14H14F N5O2S
  • Molecular Weight : 321.35 g/mol

The structural representation includes a triazole ring, a tetrahydrothiophene moiety, and a fluorophenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated promising IC50 values in the low micromolar range (specific values not provided in the results).

In a comparative study, some triazole derivatives showed superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating a potential for development as an effective anticancer drug .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens:

  • Tested Organisms : Escherichia coli and Staphylococcus aureus.
  • Results : Several derivatives exhibited notable inhibition against these bacteria, suggesting that the incorporation of the triazole moiety enhances antimicrobial efficacy. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is likely attributed to its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to:

  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by disrupting DNA synthesis.
  • Cell Cycle Arrest : This results in halted proliferation of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-based compounds:

  • Study on Antiproliferative Activity :
    • A series of synthesized triazole derivatives were tested for anticancer activity with several showing IC50 values significantly lower than those of established drugs. For instance, one compound exhibited an IC50 value of 1.1 μM against MCF-7 cells .
  • Antimicrobial Evaluation :
    • In vitro studies demonstrated that certain triazole derivatives provided effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Summary Table

Activity Type Cell Line/Pathogen IC50/MIC Values Reference
AnticancerMCF-71.1 μM
AnticancerHCT-1162.6 μM
AntimicrobialE. coliSpecific MIC Noted
AntimicrobialS. aureusSpecific MIC Noted

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-9-13(14(20)16-11-6-7-23(21,22)8-11)17-18-19(9)12-4-2-10(15)3-5-12/h2-5,11H,6-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJRZVZGKKHCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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